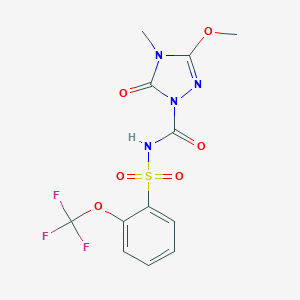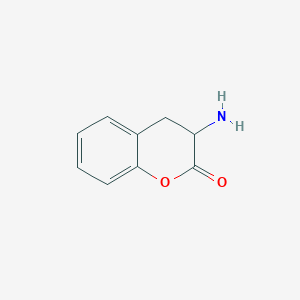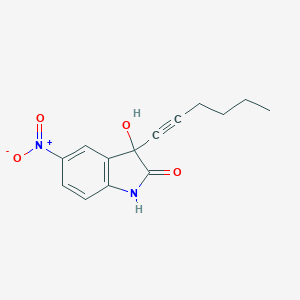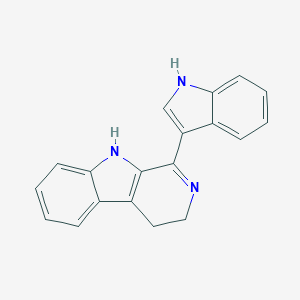
4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole, also known as norharmane, is a naturally occurring alkaloid found in various plants and animals. It has been studied extensively for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and inhibition of inflammation. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to interact with various molecular targets, including DNA, enzymes, and receptors.
生化和生理效应
Norharmane has been found to possess various biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including cytochrome P450, monoamine oxidase, and acetylcholinesterase. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to interact with various receptors, including serotonin receptors, dopamine receptors, and nicotinic receptors. Additionally, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to modulate various physiological processes, including cell proliferation, apoptosis, oxidative stress, and inflammation.
实验室实验的优点和局限性
Norharmane has several advantages as a research tool. It is readily available, relatively inexpensive, and has a well-established synthesis method. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been extensively studied for its potential therapeutic applications, making it an attractive target for further research. However, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole also has some limitations as a research tool. It is relatively insoluble in water, making it difficult to administer in vivo. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess some toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole. First, further studies are needed to elucidate the mechanism of action of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole. Second, studies are needed to investigate the potential therapeutic applications of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Third, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole in vivo. Fourth, studies are needed to investigate the potential side effects of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole and its toxicity profile. Finally, studies are needed to investigate the potential synergistic effects of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole with other therapeutic agents.
科学研究应用
Norharmane has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess antitumor, antioxidant, anti-inflammatory, and neuroprotective properties. Studies have shown that 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess potent antioxidant properties, which can protect cells from oxidative stress-induced damage. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess anti-inflammatory properties, which can reduce inflammation and associated tissue damage. Additionally, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess neuroprotective properties, which can protect neurons from damage caused by various neurotoxic agents.
属性
CAS 编号 |
155885-65-7 |
|---|---|
产品名称 |
4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole |
分子式 |
C19H15N3 |
分子量 |
285.3 g/mol |
IUPAC 名称 |
1-(1H-indol-3-yl)-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H15N3/c1-3-7-16-13(6-1)15(11-21-16)18-19-14(9-10-20-18)12-5-2-4-8-17(12)22-19/h1-8,11,21-22H,9-10H2 |
InChI 键 |
JMLJYZDAWISAJY-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CNC5=CC=CC=C54 |
规范 SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CNC5=CC=CC=C54 |
同义词 |
isoeudistomin U |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



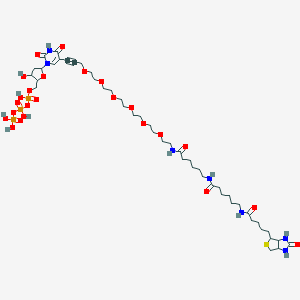
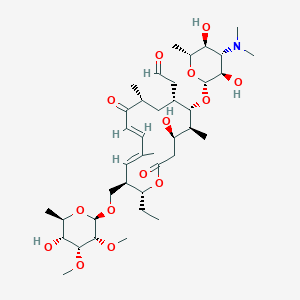
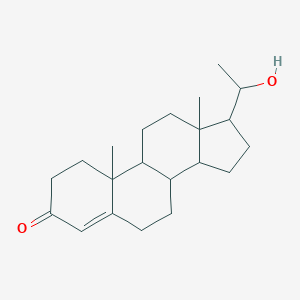
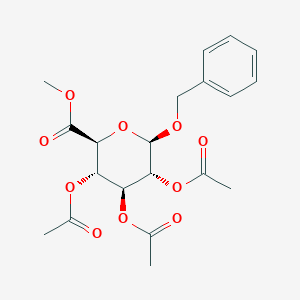
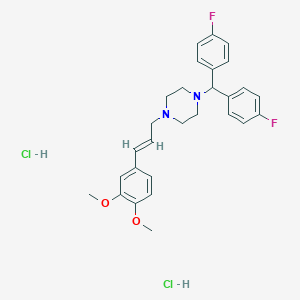
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
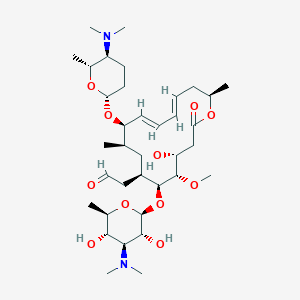
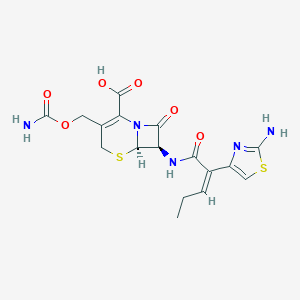
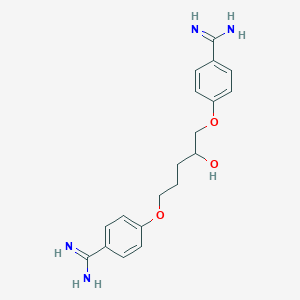
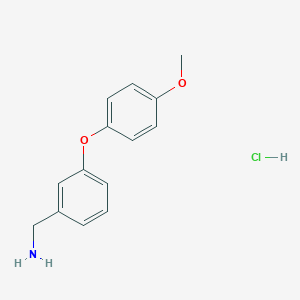
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)
